methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Description
Methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-4-3-5-9-7-13-11(6-10(8)9)12(14)15-2;/h3-5,11,13H,6-7H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
QDRZMVNBEARYKY-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=C2C[C@@H](NCC2=CC=C1)C(=O)OC.Cl |
Canonical SMILES |
CC1=C2CC(NCC2=CC=C1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carboxylate ester group undergoes hydrolysis and transesterification under acidic or basic conditions:
-
Acidic Hydrolysis : Forms the corresponding carboxylic acid derivative (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Reaction conditions: 6M HCl, reflux for 6–8 hours.
-
Basic Hydrolysis : Requires 2M NaOH at 80°C for 4 hours, yielding the carboxylate salt.
-
Transesterification : Methanol or ethanol can replace the methyl ester group under catalytic sulfuric acid.
Table 1: Reaction Conditions and Yields for Carboxylate Ester Transformations
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6–8 h | (3R)-5-methyl-THIQ-3-carboxylic acid | 85–90 |
| Basic Hydrolysis | 2M NaOH, 80°C, 4 h | Sodium (3R)-5-methyl-THIQ-3-carboxylate | 78–82 |
| Transesterification | H₂SO₄ (cat.), ROH, 12 h | Ethyl or propyl ester derivatives | 70–75 |
Amine-Related Reactions
The tetrahydroisoquinoline nitrogen participates in:
-
Protonation/Deprotonation : The hydrochloride salt dissociates in aqueous solutions, with pKa ≈ 8.2 for the free amine .
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in methanol suspensions. For example, [Cu((3R)-5-Me-THIQ)₂Cl₂] exhibits square-planar geometry .
-
Isocyanate Reactions : Reacts with phenyl or cyclohexyl isocyanates in dry ether to form carbamoyl derivatives (e.g., methyl (3S)-N-phenylcarbamoyl-THIQ-3-carboxylate, 82–91% yield) .
Cyclization Reactions
Carbamoyl derivatives undergo acid-catalyzed cyclization to form hydantoins (imidazo[1,5-b]isoquinoline-diones):
-
Example : Treatment of methyl (3S)-N-phenylcarbamoyl-THIQ-3-carboxylate with CF₃COOH yields (10aS)-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3-dione (87% yield) .
-
Racemization Risk : Base-catalyzed cyclization (e.g., triethylamine in methanol) may cause partial racemization at the α-carbon .
Stereochemical Integrity in Reactions
The (3R) configuration remains stable under most conditions except strong bases. For example:
-
Diastereoisomeric Purity : Reactions with (S)-1-methylbenzyl isocyanate produce 100% diastereomerically pure carbamoyl derivatives .
-
Chiral Retention : Hydrolysis in acidic/basic media preserves stereochemistry (≥98% ee).
Comparative Reactivity with Analogs
| Compound | Key Structural Difference | Reactivity Difference |
|---|---|---|
| (3R)-THIQ-3-carboxylic acid | No methyl group at C5 | Lower lipophilicity, slower hydrolysis |
| (3S)-5-Methyl-THIQ-3-carboxylate | Opposite stereochemistry at C3 | Altered biological target affinity |
| 5-Methyl-THIQ (no carboxylate) | Lacks ester group | No acyl substitution reactions |
Key Mechanistic Insights
Scientific Research Applications
Methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry.
Quinoline derivatives: These compounds are structurally related and have similar biological activities.
Uniqueness
Methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological properties and potential therapeutic applications.
Biological Activity
Methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinoline Compounds
Tetrahydroisoquinolines are nitrogen-containing heterocycles that serve as important scaffolds in medicinal chemistry. They exhibit a wide range of biological activities, including neuroprotective effects, anti-inflammatory properties, and potential roles as anticoagulants and in treating dopaminergic diseases . The structural diversity within this class allows for the development of analogs with tailored biological properties.
Biological Activities
1. Neuroprotective Effects
Research indicates that THIQ derivatives, including this compound, demonstrate neuroprotective properties. They have been found to modulate neurotransmitter systems and exhibit potential in treating neurodegenerative disorders such as Parkinson's disease .
2. Anticoagulant Properties
The compound has shown promise as an anticoagulant. Studies involving THIQ analogs have identified them as direct inhibitors of factor Xa (fXa), a crucial enzyme in the coagulation cascade. This inhibition is significant for developing new anticoagulant therapies .
3. Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the THIQ scaffold can significantly influence biological activity. For instance, the introduction of electron-donating groups enhances the potency of these compounds against various targets . The configuration at the 3-position is critical for maintaining activity and selectivity.
Table 1: Summary of Biological Activities and Potencies of THIQ Derivatives
Case Study: Neuroprotection in Parkinson’s Disease Models
In a study examining the effects of THIQ derivatives on models of Parkinson's disease, this compound was administered to mice exhibiting symptoms of neurodegeneration. The compound demonstrated significant improvement in motor function and reduced dopaminergic neuron loss compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves Bischler-Napieralski cyclization of a β-phenylethylamide precursor, followed by reduction to yield the tetrahydroisoquinoline core. For chiral (3R) configuration, asymmetric hydrogenation or enzymatic resolution may be employed. Esterification with methyl chloride under acidic conditions introduces the carboxylate group, and final hydrochlorination ensures salt formation. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How is the structural identity and enantiomeric purity of this compound confirmed?
- Methodological Answer :
- NMR : and NMR (DMSO-d) confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.8–7.2 ppm) and the methyl ester (δ 3.6–3.8 ppm) .
- Chiral HPLC : Use a Chiralpak® IA column (n-hexane:isopropanol 80:20, 1.0 mL/min) to resolve enantiomers, ensuring ≥98% enantiomeric excess .
- X-ray crystallography : For absolute configuration confirmation, single crystals are grown in methanol/water .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer :
- Solubility : Freely soluble in DMSO and methanol (>50 mg/mL); sparingly soluble in water (0.5–1 mg/mL at 25°C). Adjust pH to 2–3 with HCl to enhance aqueous solubility .
- Stability : Store at –20°C in airtight, light-protected containers. Degradation occurs >40°C or in basic conditions (pH >8), monitored via LC-MS (m/z 255.7 → fragments at m/z 180.1 and 98.0) .
Advanced Research Questions
Q. How can researchers resolve racemic mixtures to isolate the (3R)-enantiomer?
- Methodological Answer :
- Enzymatic resolution : Lipase B (Candida antarctica) in tert-butyl methyl ether selectively hydrolyzes the (3S)-ester, leaving the (3R)-enantiomer intact (yield: 85–90%) .
- Chiral chromatography : Semi-preparative HPLC (Chiralcel® OD-H column, 0.1% diethylamine in ethanol) achieves baseline separation. Monitor optical rotation ([α] +15° to +18° in methanol) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Receptor binding : Radioligand displacement assays (e.g., σ-1 or opioid receptors) using -labeled ligands (IC determination via nonlinear regression) .
- Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) with amplex red fluorescence assays (λ=530 nm, λ=590 nm) .
Q. How does the compound behave under accelerated stability testing (ICH Q1A guidelines)?
- Methodological Answer :
- Forced degradation : Expose to 40°C/75% RH for 14 days. Analyze degradation products via LC-MS/MS (e.g., hydrolysis of the ester group yields carboxylic acid, m/z 241.1) .
- Photostability : Use a xenon lamp (ICH Option 2) for 24 hours; quantify degradation with UV-Vis (λ=275 nm) .
Q. What computational methods predict its interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
